molecular formula C9H7BrF2N2 B13457505 6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole

6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole

Cat. No.: B13457505
M. Wt: 261.07 g/mol
InChI Key: XYSOLMAJYJBJJD-UHFFFAOYSA-N
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Description

6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole typically involves the bromination of a suitable indazole precursor followed by the introduction of the difluoromethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or amino derivatives, while coupling reactions can introduce various aryl or alkynyl groups.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Biological Activity

6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H5BrF2N2. The synthesis typically involves:

  • Bromination : Using N-bromosuccinimide (NBS) as the brominating agent.
  • Difluoromethylation : Introduction of the difluoromethyl group can be achieved using difluoromethyl iodide or difluoromethyl sulfone under basic conditions.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. Studies have shown that compounds with indazole structures can inhibit various cancer cell lines and specific enzymes involved in tumor growth.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various assays. It is believed to modulate inflammatory pathways by interacting with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

The mechanism of action for this compound involves:

  • Binding Affinity : The bromine and difluoromethyl groups enhance binding affinity to certain proteins or enzymes, modulating their activity.
  • Target Interaction : The compound interacts with cellular pathways that regulate inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
El-Karim et al.Reported significant inhibition of edema in animal models, indicating strong anti-inflammatory activity .
Akhtar et al.Demonstrated that derivatives of indazole exhibited considerable anticancer effects against various cell lines, with IC50 values indicating potent activity .
Research on COX InhibitionFound that compounds similar to this compound showed selective COX-2 inhibition with low toxicity profiles.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other indazoles:

CompoundKey FeaturesBiological Activity
6-Bromo-3-methyl-1H-indazoleLacks difluoromethyl groupLower anticancer activity
6-Bromo-1-(difluoromethyl)isoquinolineSimilar structure but different coreVaries in anti-inflammatory efficacy

Properties

Molecular Formula

C9H7BrF2N2

Molecular Weight

261.07 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)-3-methylindazole

InChI

InChI=1S/C9H7BrF2N2/c1-5-7-3-2-6(10)4-8(7)14(13-5)9(11)12/h2-4,9H,1H3

InChI Key

XYSOLMAJYJBJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)C(F)F

Origin of Product

United States

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